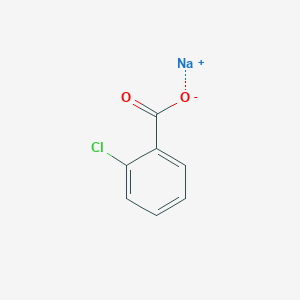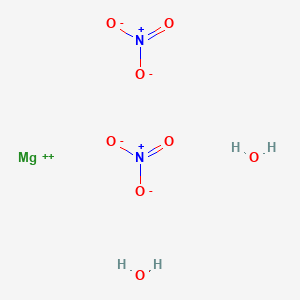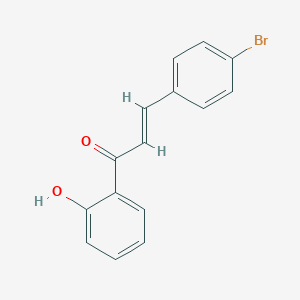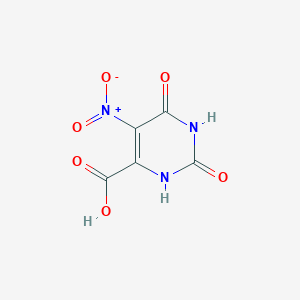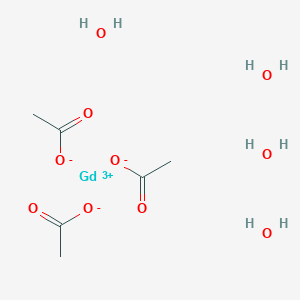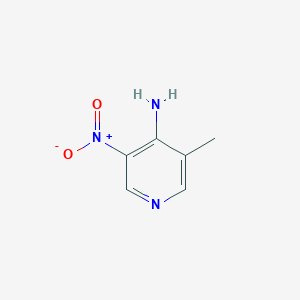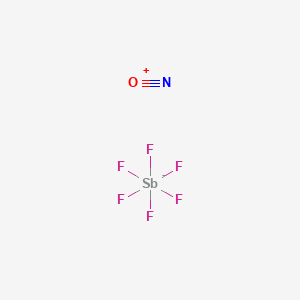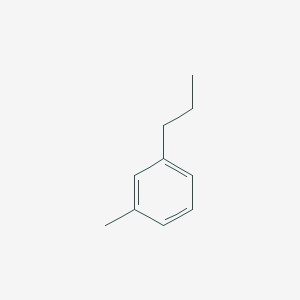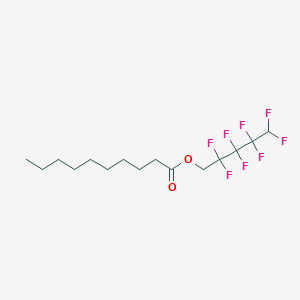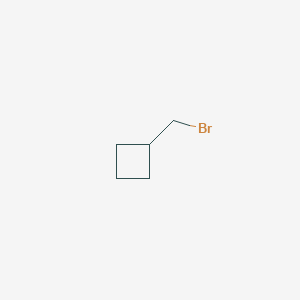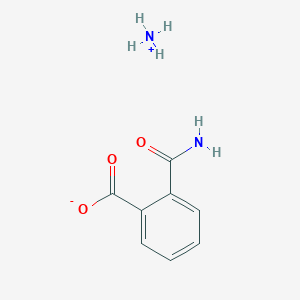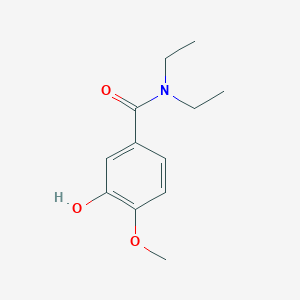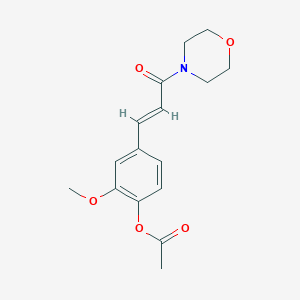
Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-, acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-, acetate is a synthetic compound that has been widely used in scientific research. This compound is also known as HMCA or HMC and is a derivative of cinnamic acid. It has been used in various studies to investigate its mechanism of action and its biochemical and physiological effects.
作用机制
HMCA has been shown to interact with proteins and nucleic acids. It has been proposed that HMCA binds to the minor groove of DNA and RNA, causing a conformational change that affects the binding of proteins to these molecules. HMCA has also been shown to interact with lipids in cell membranes, affecting the fluidity and permeability of these membranes.
生化和生理效应
HMCA has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. HMCA has also been shown to have antioxidant properties, protecting cells from oxidative damage. In addition, HMCA has been shown to have anti-inflammatory properties, reducing inflammation in various tissues.
实验室实验的优点和局限性
HMCA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a fluorescent probe, making it useful for imaging studies. However, there are also limitations to the use of HMCA. It has been shown to have cytotoxic effects at high concentrations, limiting its use in certain experiments. In addition, HMCA has a short half-life in vivo, making it difficult to study its long-term effects.
未来方向
There are several future directions for the study of HMCA. One potential area of research is the development of new derivatives of HMCA with improved properties, such as increased stability and longer half-life. Another area of research is the investigation of the role of HMCA in various disease processes, such as cancer and neurodegenerative diseases. Finally, the use of HMCA as a therapeutic agent for these diseases should be explored further.
合成方法
The synthesis of HMCA involves the reaction of cinnamic acid with morpholine and acetic anhydride. The final product is obtained after purification and recrystallization. This method has been optimized to obtain a high yield of pure HMCA.
科学研究应用
HMCA has been extensively used in scientific research as a tool to investigate various biological processes. It has been used as a probe to study the binding of proteins to DNA and RNA. HMCA has also been used as a fluorescent probe to study the interaction of proteins with lipids in cell membranes.
属性
CAS 编号 |
16562-72-4 |
|---|---|
产品名称 |
Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-, acetate |
分子式 |
C16H19NO5 |
分子量 |
305.32 g/mol |
IUPAC 名称 |
[2-methoxy-4-[(E)-3-morpholin-4-yl-3-oxoprop-1-enyl]phenyl] acetate |
InChI |
InChI=1S/C16H19NO5/c1-12(18)22-14-5-3-13(11-15(14)20-2)4-6-16(19)17-7-9-21-10-8-17/h3-6,11H,7-10H2,1-2H3/b6-4+ |
InChI 键 |
NLDFRYFDOLAMCA-GQCTYLIASA-N |
手性 SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)N2CCOCC2)OC |
SMILES |
CC(=O)OC1=C(C=C(C=C1)C=CC(=O)N2CCOCC2)OC |
规范 SMILES |
CC(=O)OC1=C(C=C(C=C1)C=CC(=O)N2CCOCC2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



